REACTION_CXSMILES
|
S(=O)(=O)(O)O.S([O:16][C:17]1[C:22]([NH:23]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:21][C:20]([CH3:34])=[C:19]([N+:35]([O-:37])=[O:36])[CH:18]=1)(C1C=CC(C)=CC=1)(=O)=O>O>[NH2:23][C:22]1[C:17]([OH:16])=[CH:18][C:19]([N+:35]([O-:37])=[O:36])=[C:20]([CH3:34])[CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
5-nitro-2-p-toluenesulfonamido-p-cresol tosylate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)OC1=CC(=C(C=C1NS(=O)(=O)C1=CC=C(C=C1)C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring 11/2 hours the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1O)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |